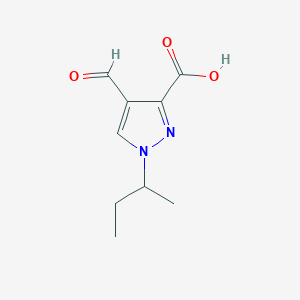

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid

Description

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a branched aliphatic substituent (butan-2-yl) at position 1, a formyl group at position 4, and a carboxylic acid group at position 3. This structure combines hydrophobic (butan-2-yl), electron-withdrawing (formyl), and ionizable (carboxylic acid) moieties, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-butan-2-yl-4-formylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3/c1-3-6(2)11-4-7(5-12)8(10-11)9(13)14/h4-6H,3H2,1-2H3,(H,13,14) |

InChI Key |

WYUPYOKHLIONGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The butan-2-yl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions using reagents such as formic acid or formyl chloride. The carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid group.

Reduction: Conversion of the formyl group to an alcohol.

Substitution: Introduction of various functional groups onto the pyrazole ring.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid:

Currently, information regarding specific applications of "this compound" is limited. The available data primarily focuses on its synthesis, chemical properties, and potential use as an intermediate in the synthesis of other compounds.

Basic Information

- Name: this compound .

- CAS No.: 2060005-80-1 .

- Molecular Weight: 196.20 .

- Molecular Formula: C9H12N2O3 .

Potential Applications

While specific applications for this compound are not detailed in the search results, the presence of a pyrazole ring, a formyl group, and a carboxylic acid group suggests potential uses in various areas:

- Pharmaceutical Chemistry: Pyrazole derivatives are known for their biological activities, which make them useful in drug development . The formyl and carboxylic acid groups can be used for further functionalization or derivatization, potentially leading to new pharmaceutical compounds.

- Agrochemicals: Similar compounds could be explored for use as pesticides, herbicides, or fungicides, although this is speculative based on the general uses of related compounds.

- Materials Science: The compound might be a building block for creating new materials with specific properties.

Related Research

Other pyrazole-3-carboxylic acid derivatives have been synthesized and studied for various applications:

- Pyrazole-3-carboxylic acid derivatives can be created through reactions with furandione derivatives .

- These compounds can be used to synthesize pyrazole-derived hydrazones, some of which have demonstrated antimicrobial activity .

- Other pyrazole derivatives have shown potential in cosmetic applications .

- Magnetic resonance imaging can be used to evaluate tissue injury caused by certain drug injections .

- Diffusion metrics related to magnetic resonance imaging can be used to characterize white matter in the brain .

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butan-2-yl group may affect the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations :

- Lipophilicity : The butan-2-yl group in the target compound increases logP compared to allyl or methyl substituents but remains lower than aromatic derivatives (e.g., benzoyl/phenyl in ).

- Solubility : The carboxylic acid group enhances aqueous solubility, but bulky substituents (e.g., benzoyl) reduce it significantly.

Reactivity and Functional Group Comparisons

Aldehyde vs. Halogen vs. Amine Substituents :

- Formyl Group (Target Compound) :

- Iodo Substituent (1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid) :

- Amino Group (1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid): Enhances solubility via protonation and hydrogen bonding; IR shows N–H stretches at ~3300 cm⁻¹ .

Antioxidant and Anti-inflammatory Activity :

- Derivatives like 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) exhibit significant antioxidant (IC50 ~12 µM) and anti-inflammatory activity (70% inhibition at 50 mg/kg) due to the aldehyde’s electrophilic nature and aromatic π-π interactions .

- The target compound’s formyl group may confer similar activity, but the butan-2-yl substituent could reduce membrane permeability compared to benzoyl derivatives.

Agrochemical Potential :

- Pyrazole derivatives with halogen substituents (e.g., 4-iodo analog) are often used as herbicides or fungicides, but the target compound’s aldehyde group may limit field stability due to oxidation sensitivity .

Biological Activity

1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid, with the CAS number 2060005-80-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

The molecular formula of this compound is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The compound's structure includes a pyrazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2060005-80-1 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds containing the pyrazole nucleus have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This effect has been observed in several in vivo models, where compounds were effective in reducing edema and pain comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained interest due to their ability to induce apoptosis in cancer cells. Studies have reported that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For instance, research on structurally related compounds has shown promising results against breast and lung cancer cell lines, suggesting that this compound may exhibit similar effects .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (MTB). The derivatives were tested at concentrations ranging from 6.25 µg/mL to 40 µg/mL. Notably, some compounds showed up to 98% inhibition compared to standard treatments, indicating a strong potential for treating resistant bacterial strains .

Case Study 2: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, several pyrazole derivatives were administered to assess their anti-inflammatory effects. Results indicated that specific derivatives significantly reduced paw swelling and pain sensitivity compared to untreated controls, highlighting their potential as therapeutic agents for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.